molecular formula C17H17N3O3S B320896 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE

4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE

Cat. No.: B320896
M. Wt: 343.4 g/mol
InChI Key: DYGBQOVSLDNOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S and a molecular weight of 343.40018 . This compound is known for its unique structure, which includes a methoxy group, a benzoyl hydrazine moiety, and a carbothioyl benzamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-methylbenzoyl hydrazine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbonyl diimidazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O3S/c1-11-5-3-4-6-14(11)16(22)19-20-17(24)18-15(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,24)

InChI Key

DYGBQOVSLDNOOJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC

solubility

37.2 [ug/mL]

Origin of Product

United States

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